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N-((2-aminophenyl)sulfonyl)acetamide
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Overview
Description
N-((2-aminophenyl)sulfonyl)acetamide is a chemical compound with the molecular formula C8H10N2O3S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an acetamide group attached to a sulfonyl group, which is further connected to an aminophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-aminophenyl)sulfonyl)acetamide typically involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the desired product . Another method involves the use of 4-aminobenzenesulfonyl chloride and acetamide in the presence of sodium hydroxide, which also yields this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale reflux reactions. The use of ultrasonic irradiation has also been explored as an eco-friendly and time-efficient method for synthesizing this compound .
Chemical Reactions Analysis
Types of Reactions
N-((2-aminophenyl)sulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
N-((2-aminophenyl)sulfonyl)acetamide and its derivatives exhibit a range of biological activities that make them valuable in pharmacology:
- Antioxidant Activity : Studies have shown that acetamidosulfonamide derivatives possess significant antioxidant properties. For instance, a series of synthesized compounds demonstrated strong radical scavenging and superoxide dismutase activities, with some derivatives displaying high correlation coefficients in quantitative structure-activity relationship (QSAR) models for antioxidant efficacy .
- Antimicrobial Properties : The sulfonamide moiety is well-known for its antimicrobial activity. Compounds containing this functional group have been reported to inhibit bacterial growth effectively. Research indicates that modifications to the core structure of sulfonamides can enhance their pharmacological properties, including increased antimicrobial efficacy .
- Anticancer Activity : this compound derivatives have been investigated for their anticancer potential. Various studies have highlighted their cytotoxic effects against human cancer cell lines, indicating a promising avenue for further development as anticancer agents . For instance, some derivatives have shown significant growth inhibition against multiple cancer types, including colon and breast cancers .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several methodologies that allow for the exploration of its structural variations:
- Chemical Synthesis : The compound can be synthesized through the reaction of sulfonamides with acetamides under controlled conditions. This process allows for the introduction of various substituents that can modulate biological activity .
- Structure-Activity Relationship (SAR) : Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies on acetamidosulfonamide derivatives have revealed that specific substitutions on the phenyl ring significantly influence their biological activities, including urease inhibition and anticancer properties . For example, certain substitutions were found to enhance urease inhibition potency, which is critical in treating conditions like gastric ulcers .
Case Studies and Experimental Findings
Several case studies illustrate the applications of this compound in research:
Mechanism of Action
The mechanism of action of N-((2-aminophenyl)sulfonyl)acetamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting this pathway, the compound prevents the synthesis of folic acid, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfacetamide: A closely related compound with similar antibacterial properties.
N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide: Another derivative with notable biological activities.
N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide: Known for its pharmacological significance.
Uniqueness
N-((2-aminophenyl)sulfonyl)acetamide stands out due to its specific structure, which allows it to interact uniquely with bacterial enzymes. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and industrial applications .
Biological Activity
N-((2-aminophenyl)sulfonyl)acetamide, a sulfonamide derivative, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and various biological evaluations supported by recent research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to an acetamide, which enhances its interaction with biological targets. The compound's structure can be represented as follows:
The primary mechanism of action for this compound involves its role as a competitive inhibitor of para-aminobenzoic acid (PABA). By inhibiting the synthesis of folic acid in bacteria, it effectively disrupts bacterial growth and proliferation. This mechanism is crucial for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of this compound. It has shown significant activity against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.62 μg/mL |
Pseudomonas aeruginosa | 0.69 μg/mL |
These values indicate a potent bactericidal effect, making it a candidate for further development as an antibiotic .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary results suggest it may inhibit fungal growth, although specific data on MIC values are still under investigation.
Anti-inflammatory and Analgesic Effects
Research has indicated that derivatives of this compound exhibit anti-inflammatory properties by acting as inhibitors of cyclooxygenase (COX) enzymes. For example, certain derivatives have shown:
Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) |
---|---|---|---|
9a | 0.011 | 0.046 | 0.008 |
9b | 0.023 | 0.31 | 0.14 |
These findings suggest that modifications to the sulfonamide structure can enhance anti-inflammatory effects .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various acetamide derivatives and evaluated their biological activities, revealing that some compounds exhibited significant antioxidant properties alongside antibacterial effects .
- Molecular Docking Studies : In silico studies have provided insights into the binding affinities of this compound with target enzymes, indicating its potential as a lead compound in drug design .
- Clinical Relevance : The pharmacokinetic profile of certain derivatives has shown high oral bioavailability and low clearance rates in animal models, suggesting promising therapeutic applications in clinical settings .
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
N-(2-aminophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-5-3-2-4-7(8)9/h2-5H,9H2,1H3,(H,10,11) |
InChI Key |
IOQXKJTZYDZAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
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